N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine ring, with a cyclopropyl-substituted carboxamide moiety.
Properties
Molecular Formula |
C14H18N6O |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H18N6O/c21-14(16-11-3-4-11)10-2-1-7-19(8-10)13-6-5-12-17-15-9-20(12)18-13/h5-6,9-11H,1-4,7-8H2,(H,16,21) |
InChI Key |
BZNKGIBZVGQJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Triazolo[4,3-b]Pyridazine Core Formation
The triazolopyridazine heterocycle is typically synthesized via cyclocondensation of hydrazine derivatives with activated pyridazine precursors. A representative protocol involves:
-
Hydrazine Intermediate Preparation : Reacting 6-chloropyridazin-3-amine with cyclopropylacetonitrile under acidic conditions yields 3-cyclopropyl-6-hydrazinylpyridazine .
-
Ring Closure : Treating the hydrazine intermediate with trimethyl orthoformate in acetic acid at 80°C induces cyclization to form 3-cyclopropyl-[1,2,] triazolo[4,3-b]pyridazine .
Critical Parameters :
-
Temperature : Optimal cyclization occurs at 80–100°C; lower temperatures result in incomplete ring closure .
-
Catalyst : Sodium acetate (1.2 eq) enhances reaction efficiency by neutralizing HCl byproducts .
Yield : 68–74% after recrystallization from ethanol .
Piperidine Functionalization via Nucleophilic Aromatic Substitution
The piperidine moiety is introduced through nucleophilic substitution at the 6-position of the triazolopyridazine core. Key steps include:
-
Chlorination : Treating triazolopyridazine with phosphorus oxychloride (POCl₃) in acetonitrile generates 6-chloro-3-cyclopropyl- triazolo[4,3-b]pyridazine .
-
Piperidine Coupling : Reacting the chlorinated intermediate with piperidine-3-carboxylic acid ethyl ester in dimethylformamide (DMF) at 120°C for 12 hours installs the piperidine ring .
Optimization Insights :
-
Solvent : DMF outperforms tetrahydrofuran (THF) due to superior solubility of intermediates .
-
Base : Potassium carbonate (2.5 eq) minimizes side reactions compared to triethylamine.
Yield : 82–89% after column chromatography (silica gel, ethyl acetate/hexane).
Amide Bond Formation with Cyclopropylamine
The final step involves converting the piperidine ester to the cyclopropyl carboxamide:
-
Ester Hydrolysis : Treating the piperidine ester with 2M NaOH in ethanol/water (1:1) at 60°C for 4 hours yields the carboxylic acid.
-
Amide Coupling : Reacting the acid with cyclopropylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) forms the target carboxamide .
Alternative Coupling Agents :
-
HBTU : Yields 91–94% with reduced racemization risk compared to DCC .
-
EDC/HCl : Suitable for large-scale synthesis but requires extended reaction times (24 hours).
Purity : >98% by HPLC after recrystallization from methanol .
Industrial-Scale Synthesis and Process Optimization
For kilogram-scale production, a one-pot tandem methodology has been developed to minimize purification steps :
-
Integrated Protocol : Combine triazolopyridazine chlorination, piperidine substitution, and amide coupling in a single reactor using DMF as the universal solvent.
-
Catalyst System : Copper(I) iodide (5 mol%) accelerates the substitution step, reducing reaction time from 12 to 3 hours .
Performance Metrics :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Overall Yield | 62% | 78% |
| Purity | 98.5% | 99.2% |
| Cycle Time | 48 hours | 18 hours |
Analytical Characterization and Quality Control
Critical quality attributes are verified using:
-
NMR Spectroscopy :
-
Mass Spectrometry :
Impurity Profile :
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several triazolopyridazine derivatives, differing primarily in substituents on the triazole ring, piperidine/piperazine modifications, and carboxamide side chains. Below is a detailed comparison:
Core Structural Variations
Key Observations
- Triazole Substituents : The cyclopropyl group in the target compound may enhance metabolic stability compared to methyl (Lin28-1632) or bulky indazole derivatives (vebreltinib) .
- Piperidine vs.
- Carboxamide Modifications : Cyclopropyl substituents (target compound) likely reduce steric hindrance compared to phenyl () or isopropyl () groups, possibly improving target binding.
Physicochemical Properties
Research Implications
The target compound’s cyclopropyl-piperidine carboxamide design combines features from multiple analogs:
- Metabolic stability from cyclopropyl (cf. ).
- Conformational flexibility from piperidine (cf. ).
- Potential kinase inhibition inferred from vebreltinib’s activity .
Further studies should prioritize synthesizing the compound and profiling it against kinase panels or epigenetic targets.
Biological Activity
N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a cyclopropyl group linked to a triazolopyridazine moiety through a piperidine structure. Its molecular formula is with a molecular weight of approximately 229.25 g/mol. The presence of the triazolo and pyridazine rings contributes to its pharmacological properties.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of triazolopyridazine derivatives. For instance, a closely related compound, MMV665917, demonstrated significant efficacy against Cryptosporidium species with an effective concentration (EC50) of 2.1 μM in vitro. This compound showed oral efficacy in mouse models and could block both asexual and sexual stages of C. parvum growth .
| Compound | EC50 (μM) | Activity Description |
|---|---|---|
| MMV665917 | 2.1 | Effective against C. parvum |
| N-cyclopropyl... | TBD | Potential for similar antiparasitic effects |
Anticancer Properties
The compound has also been investigated for its anticancer properties. In various studies, triazolopyridazine derivatives have been shown to inhibit cancer cell proliferation through multiple mechanisms, including interference with cell cycle progression and induction of apoptosis . Specific analogs have demonstrated selective cytotoxicity against certain cancer cell lines.
| Cancer Type | Compound | Mechanism of Action |
|---|---|---|
| ABC-DLBCL | TBD | Induces apoptosis and inhibits proliferation |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazolo and pyridazine components may interact with specific molecular targets involved in metabolic pathways critical for parasite survival and cancer cell growth.
Case Studies
Several case studies have focused on the efficacy of triazolopyridazine derivatives in animal models:
- Cryptosporidiosis Treatment : In a study involving neonatal dairy calves infected with C. parvum, treatment with MMV665917 resulted in a significant reduction in parasite load compared to untreated controls .
- Cancer Models : In murine models of ABC-DLBCL, treatment with triazolopyridazines led to reduced tumor size and improved survival rates compared to standard therapies .
Q & A
Basic Research Questions
Q. What are the key structural features of N-cyclopropyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide and their implications for biological activity?
- The compound combines a cyclopropyl group (enhances metabolic stability), a piperidine ring (modulates lipophilicity and target binding), and a triazolopyridazine moiety (imparts heterocyclic reactivity and potential enzyme inhibition). These features enable interactions with diverse biological targets, such as enzymes or receptors, via hydrogen bonding, hydrophobic interactions, and π-π stacking .
- Methodological Insight: Computational modeling (e.g., molecular docking) and spectroscopic techniques (NMR, FTIR) are used to correlate structure with activity.
Q. What is the typical synthetic route for this compound, and what challenges arise during synthesis?
- Synthesis involves multi-step reactions :
Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors.
Introduction of the piperidine ring via nucleophilic substitution or coupling reactions.
Incorporation of the cyclopropylcarboxamide group using carbodiimide-mediated amidation .
- Key Challenges: Low yields due to steric hindrance from the cyclopropyl group, requiring optimization of solvents (e.g., DMF, dichloromethane) and catalysts (e.g., EDCI/HOBt) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Poor in aqueous buffers but soluble in polar organic solvents (e.g., DMSO, ethanol). This necessitates formulation strategies like co-solvents or nanoemulsions for in vitro assays .
- Stability : Stable at room temperature in inert atmospheres but susceptible to hydrolysis of the carboxamide group under acidic/basic conditions. Stability studies recommend storage at −20°C in desiccated environments .
Q. How is the compound screened for initial biological activity, and what targets are prioritized?
- Primary screens include antimicrobial assays (e.g., MIC against S. aureus or E. coli), antiviral models (e.g., plaque reduction in HSV-1), and kinase inhibition panels. Targets are prioritized based on structural analogs (e.g., triazolopyridazines targeting MAPK or viral proteases) .
- Methodology: High-throughput screening (HTS) with fluorescence-based readouts and LC-MS validation of target engagement .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining purity, and what analytical methods validate success?
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction times and improve cyclopropane ring formation efficiency.
- Employ chromatography (HPLC, flash) with gradients of ethyl acetate/hexane for purification .
- Validation : LC-MS for mass confirmation (>95% purity), H/C NMR for structural integrity, and X-ray crystallography for absolute configuration .
Q. How should conflicting data from biological assays (e.g., variable IC values) be resolved?
- Root Causes : Batch-to-batch variability in compound purity, differences in assay conditions (e.g., ATP concentrations in kinase assays), or off-target effects.
- Resolution :
Re-test with rigorously characterized batches (e.g., LC-MS-validated).
Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Conduct counter-screens against related targets to rule out promiscuity .
Q. What structure-activity relationship (SAR) trends are observed in triazolopyridazine analogs, and how can they guide derivative design?
- Key SAR Insights :
- Cyclopropyl Group : Replacement with bulkier substituents (e.g., cyclohexyl) reduces metabolic clearance but may impair solubility.
- Piperidine Position : 3-carboxamide (vs. 4-carboxamide) enhances target selectivity in kinase inhibition .
- Design Strategy: Use fragment-based drug design (FBDD) to iteratively modify substituents while monitoring LogP and polar surface area (PSA) for ADME optimization .
Q. What advanced techniques identify the compound’s molecular targets and mechanisms of action?
- Target Deconvolution Methods :
- Chemical Proteomics : Immobilized compound pulldown with SILAC-based MS/MS identification of bound proteins.
- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., viral polymerases) at atomic resolution .
- Mechanistic Studies : RNA-seq or phosphoproteomics to map downstream pathway perturbations (e.g., apoptosis or immune response pathways) .
Q. How does the compound’s reactivity with common biomolecules (e.g., glutathione or serum proteins) impact its pharmacokinetics?
- Reactivity Profile : The triazolopyridazine core may undergo redox reactions with glutathione, leading to detoxification. Carboxamide hydrolysis in serum generates inactive metabolites.
- Mitigation : Introduce electron-withdrawing groups on the triazole ring to reduce glutathione adduct formation. Prodrug strategies (e.g., esterification) can enhance plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
